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molecular formula C8H9N B8659457 Ethenamine, 2-phenyl- CAS No. 5694-20-2

Ethenamine, 2-phenyl-

Cat. No. B8659457
M. Wt: 119.16 g/mol
InChI Key: UWRZIZXBOLBCON-UHFFFAOYSA-N
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Patent
US09271963B2

Procedure details

Reaction of N-benzylidenemethylamine 28i or 2-naphthaldehyde 29i and tosylmethylisocyanide (Tosmic) with K2CO3 as the base yielded 1-methyl-5-(2-naphthyl)-1H-imidazole 28 or 5-(2-naphthyl)-1,3-oxazole 29, respectively:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[CH:8][NH2:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][C:11]=1[CH:20]=[O:21].S([CH2:32][N+:33]#[C-:34])(C1C=CC(C)=CC=1)(=O)=O.C([O-])([O-])=O.[K+].[K+]>>[CH3:34][N:33]1[C:1]([C:2]2[CH:7]=[CH:6][C:5]3[C:4](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH:3]=2)=[CH:8][N:9]=[CH:32]1.[CH:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][C:11]=1[C:20]1[O:21][CH:34]=[N:33][CH:32]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC=C1C1=CC2=CC=CC=C2C=C1
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C1=CN=CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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